molecular formula C24H22O3 B291745 4-Benzoylphenyl 4-tert-butylbenzoate

4-Benzoylphenyl 4-tert-butylbenzoate

Cat. No.: B291745
M. Wt: 358.4 g/mol
InChI Key: NVNUVZCDDDEXCS-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 4-tert-butylbenzoate is an ester derivative of 4-tert-butylbenzoic acid, where the phenolic oxygen of 4-benzoylphenol replaces the hydroxyl group of the acid. The tert-butyl group confers steric bulk and lipophilicity, while the benzoylphenyl moiety may enhance UV stability or pharmacological activity .

Properties

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

(4-benzoylphenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C24H22O3/c1-24(2,3)20-13-9-19(10-14-20)23(26)27-21-15-11-18(12-16-21)22(25)17-7-5-4-6-8-17/h4-16H,1-3H3

InChI Key

NVNUVZCDDDEXCS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-tert-butylbenzoate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Physical Form Key Substituents
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.26 26537-19-9 Liquid Methyl ester
4-Benzoylphenyl 4-tert-butylbenzoate* C₂₄H₂₂O₃ 366.44 Not reported Solid (inferred) Benzoylphenyl ester
4-Methoxyphenyl 4-tert-butylbenzoate C₁₈H₂₀O₃ 284.35 499197-09-0 Solid Methoxyphenyl ester
2-Oxo-2H-chromen-6-yl 4-tert-butylbenzoate C₂₀H₂₀O₄ 324.37 Not reported Crystalline solid Coumarin-based ester

Key Observations :

  • Molecular Weight : The benzoylphenyl variant has a significantly higher molecular weight (~366 g/mol) compared to methyl (192 g/mol) and methoxyphenyl (284 g/mol) derivatives, impacting solubility and diffusion rates .

Stability and Reactivity

  • Cyclodextrin Binding : Methyl and tert-butylbenzoate derivatives show variable binding with β-cyclodextrin. Methylation at primary hydroxyl groups (e.g., 6-O-methyl-β-CD) increases binding affinity for 4-tert-butylbenzoate (K = 1,200 M⁻¹) compared to native β-CD (K = 800 M⁻¹), while 2,3-dimethylation reduces binding (K = 70 M⁻¹) .
  • Thermal Stability : The tert-butyl group enhances thermal stability, with decomposition temperatures >200°C for most derivatives .

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